molecular formula C9H6O3S B13178076 3-(Furan-3-yl)thiophene-2-carboxylic acid

3-(Furan-3-yl)thiophene-2-carboxylic acid

Cat. No.: B13178076
M. Wt: 194.21 g/mol
InChI Key: IOROUKOIRLWIRR-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features both furan and thiophene rings These rings are known for their aromatic properties and are commonly found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of furan and thiophene derivatives. For instance, the Fiesselmann synthesis is a notable method where ynones or ynoates react with 2-mercapto acetate under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium-catalyzed cross-coupling reactions are also explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(Furan-3-yl)thiophene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-3-yl)thiophene-2-carboxylic acid is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties.

Biological Activity

3-(Furan-3-yl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₉H₆O₃S
Molecular Weight : 194.21 g/mol
Functional Groups : Furan ring, thiophene ring, carboxylic acid group

The presence of both furan and thiophene rings contributes to the compound's reactivity and biological properties, making it a versatile candidate in various applications.

Target Pathways

The primary mechanism of action for this compound involves the inhibition of the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). This inhibition leads to the activation of hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen conditions.

Biochemical Pathways

  • Inhibition of FIH-1 : The compound inhibits FIH-1, which is responsible for hydroxylating HIF-α under normoxic conditions. This hydroxylation prevents HIF-α from activating target genes that promote cell survival under hypoxic stress.
  • Induction of Anti-Hypoxic Proteins : By inhibiting FIH-1, this compound promotes the transcription of anti-hypoxic proteins, enhancing cellular survival during low oxygen conditions .

Anticancer Properties

Research has shown that compounds with similar structures exhibit significant anticancer activities. For instance, studies suggest that derivatives of furan and thiophene can induce apoptosis in cancer cells by targeting specific signaling pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The dual presence of furan and thiophene rings may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death .

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound:

  • Study on HIF Activation : A study demonstrated that derivatives targeting FIH-1 could significantly enhance HIF transcriptional activity under hypoxic conditions. This was validated using luciferase assays in SK-N-BE(2)c cells, showing increased activity upon treatment with the compound .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against various pathogens, indicating that compounds with furan and thiophene moieties possess notable bioactivity, potentially making them suitable candidates for drug development .

Data Tables

Biological Activity Mechanism Reference
AnticancerInduces apoptosis via HIF pathway
AntimicrobialDisrupts cell membranes
Anti-hypoxicActivates anti-hypoxic proteins

Properties

Molecular Formula

C9H6O3S

Molecular Weight

194.21 g/mol

IUPAC Name

3-(furan-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H6O3S/c10-9(11)8-7(2-4-13-8)6-1-3-12-5-6/h1-5H,(H,10,11)

InChI Key

IOROUKOIRLWIRR-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=C(SC=C2)C(=O)O

Origin of Product

United States

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